molecular formula C21H18ClN5O3 B2454601 2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1251545-42-2

2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2454601
CAS RN: 1251545-42-2
M. Wt: 423.86
InChI Key: WEMYRKDVUFAQCM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a triazolo[4,3-a]pyrazine ring, a chlorophenoxy group, and an acetamide group with a dimethylphenyl substituent .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the triazolopyrazine core. The presence of the chlorophenoxy and acetamide groups could potentially influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the acetamide group could participate in acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chlorophenoxy and acetamide groups could affect the compound’s solubility, acidity/basicity, and stability .

Scientific Research Applications

Anticancer Activity

This compound has shown promise as an anticancer agent. Researchers have designed and synthesized derivatives based on its structure to target the PCAF (p300/CBP-associated factor) bromodomain. These derivatives exhibit cytotoxic activity against various cancer cell lines, including HePG2, MCF-7, PC3, and HCT-116. Notably, compound 23 demonstrated potent activity with IC50 values ranging from 4.08 to 7.17 μM .

DNA Intercalation

The compound’s DNA intercalation properties have been investigated. Novel derivatives, including [1,2,4]triazolo[4,3-a]quinoxalines, were designed and evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7. Molecular docking studies revealed insights into their binding modes .

Antimicrobial Activity

Urea and thiourea derivatives of this compound have been synthesized and characterized. Their antimicrobial activity was assessed, providing valuable information for potential therapeutic applications .

Synthesis Methods

The compound can be synthesized via electrochemical coupling of tetrazole species with 2,6-dimethoxypyrazine, followed by UV cyclization. This method yields 1,2,4-triazolo-[4,3-a]pyrazine .

c-Met Kinase Inhibition

Certain derivatives of this compound were evaluated for their inhibitory activity against c-Met kinase, a target relevant in cancer research .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate its potential biological activity, given the known activities of similar triazolopyrazine compounds .

properties

IUPAC Name

2-[8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-7-8-14(2)16(11-13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-17-6-4-3-5-15(17)22/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMYRKDVUFAQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide

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